(R)-Methyl 2-((triisopropylsilyl)oxy)propanoate
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Overview
Description
®-Methyl 2-((triisopropylsilyl)oxy)propanoate is an organic compound with the molecular formula C13H28O3Si. It contains a total of 45 atoms, including 28 hydrogen atoms, 13 carbon atoms, and 3 oxygen atoms . This compound is often used in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((triisopropylsilyl)oxy)propanoate typically involves the protection of the hydroxyl group of a chiral alcohol with a triisopropylsilyl (TIPS) group. This is followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but may use more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-((triisopropylsilyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The TIPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives .
Scientific Research Applications
®-Methyl 2-((triisopropylsilyl)oxy)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-((triisopropylsilyl)oxy)propanoate involves its ability to act as a protecting group for hydroxyl functionalities. The TIPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate: Similar in structure but uses a tert-butyldimethylsilyl (TBDMS) group instead of a TIPS group.
®-Methyl 2-((trimethylsilyl)oxy)propanoate: Uses a trimethylsilyl (TMS) group instead of a TIPS group.
Uniqueness
®-Methyl 2-((triisopropylsilyl)oxy)propanoate is unique due to the bulkiness of the TIPS group, which provides greater steric protection compared to smaller silyl groups like TMS and TBDMS. This makes it particularly useful in reactions where selective protection of hydroxyl groups is required .
Properties
Molecular Formula |
C13H28O3Si |
---|---|
Molecular Weight |
260.44 g/mol |
IUPAC Name |
methyl (2R)-2-tri(propan-2-yl)silyloxypropanoate |
InChI |
InChI=1S/C13H28O3Si/c1-9(2)17(10(3)4,11(5)6)16-12(7)13(14)15-8/h9-12H,1-8H3/t12-/m1/s1 |
InChI Key |
YQUJVTXQVGWUQO-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)O[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(C)C(=O)OC |
Origin of Product |
United States |
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